5-bromo-1H-benzo[d]imidazol-2-amine

Catalog No.
S768801
CAS No.
791595-74-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1H-benzo[d]imidazol-2-amine

CAS Number

791595-74-9

Product Name

5-bromo-1H-benzo[d]imidazol-2-amine

IUPAC Name

6-bromo-1H-benzimidazol-2-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

YLKNNXAMJFCCPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N

5-Bromo-1H-benzo[d]imidazol-2-amine is an organic compound characterized by its unique structure, which features a bromine atom attached to a benzimidazole ring. The chemical formula for this compound is C₇H₆BrN₃, and it has a molecular weight of approximately 202.04 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its bioactive properties.

Synthesis and Characterization:

5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on the development of efficient synthetic methods for this molecule. Studies have reported the synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine through different approaches, including multicomponent reactions and cyclization reactions. [, ] Characterization of the synthesized compound is typically performed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. [, ]

Potential Applications:

While the specific scientific research applications of 5-bromo-1H-benzo[d]imidazol-2-amine are still under exploration, its structural features suggest potential applications in several areas:

  • Medicinal Chemistry: The presence of the imidazole ring, a common pharmacophore in various drugs, suggests potential for 5-bromo-1H-benzo[d]imidazol-2-amine as a lead compound for drug discovery. Further research is needed to explore its potential biological activities and develop it into therapeutic agents.
  • Material Science: The aromatic and heterocyclic nature of 5-bromo-1H-benzo[d]imidazol-2-amine makes it a potential candidate for the development of functional materials. Research could explore its applications in areas like organic electronics or polymer chemistry.
, primarily involving substitution and coupling reactions. One significant reaction is the N-arylation, where the compound undergoes coupling with aryl boronic acids in the presence of copper catalysts. This reaction can yield various derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine, which are useful in synthesizing more complex organic molecules .

The synthesis of derivatives typically involves conditions such as:

  • Reagents: Copper(II) acetate, aryl boronic acids.
  • Solvents: Methanol and dichloromethane.
  • Base: Triethylamine or tetramethylethylenediamine.
    These reactions can be performed under mild conditions and have shown good yields .

Research indicates that 5-bromo-1H-benzo[d]imidazol-2-amine exhibits significant biological activity, particularly in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation, showing promise as a potential therapeutic agent against various cancer types. The compound's structure allows it to interact with biological targets effectively, contributing to its anticancer properties .

Additionally, studies have suggested that derivatives of this compound may possess antimicrobial and antifungal activities, further expanding its potential applications in medicine .

The synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine can be achieved through several methods:

  • Direct Synthesis:
    • Starting from 5-bromo-2-amino benzimidazole, the amino group can be selectively protected and then subjected to N-arylation reactions.
    • Typical conditions include using copper catalysts and appropriate bases in solvent mixtures like methanol and water.
  • Modification of Existing Compounds:
    • The compound can also be synthesized by modifying existing benzimidazole derivatives through various coupling reactions.

These methods yield good purity and high yields of the desired product .

5-Bromo-1H-benzo[d]imidazol-2-amine has several applications in:

  • Pharmaceutical Development: Its derivatives are being investigated for their anticancer properties.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential applications in non-linear optical materials due to its unique electronic properties .

Interaction studies involving 5-bromo-1H-benzo[d]imidazol-2-amine focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound interacts at a molecular level with enzymes or receptors associated with disease pathways. Preliminary results suggest that modifications to the benzimidazole ring can enhance or alter these interactions, making it an area of active research .

Several compounds share structural similarities with 5-bromo-1H-benzo[d]imidazol-2-amine. Notable examples include:

Compound NameStructure TypeUnique Features
5-Bromo-benzimidazoleBenzimidazole derivativeLacks amino group; primarily studied for antifungal properties.
2-Amino-benzimidazoleBenzimidazole derivativeExhibits different biological activities; focus on antibacterial effects.
1H-BenzimidazoleBasic benzimidazoleServes as a parent structure; less functionalized than 5-bromo derivative.

These compounds vary in their biological activities and chemical reactivities, highlighting the unique positioning of 5-bromo-1H-benzo[d]imidazol-2-amine within this class of compounds. Its specific bromination and amine substitution contribute to its distinctive properties and potential applications in drug discovery .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-1H-benzimidazol-2-amine

Dates

Modify: 2023-08-15

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